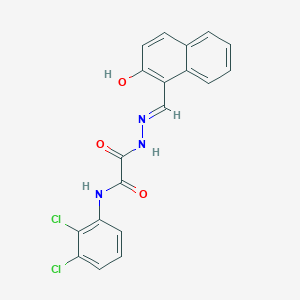![molecular formula C18H18Cl2N2O4 B11547533 2-Chloro-N-[4'-(2-chloro-acetylamino)-3,3'-dimethoxy-biphenyl-4-yl]-acetamide](/img/structure/B11547533.png)
2-Chloro-N-[4'-(2-chloro-acetylamino)-3,3'-dimethoxy-biphenyl-4-yl]-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[4’-(2-chloro-acetylamino)-3,3’-dimethoxy-biphenyl-4-yl]-acetamide is a complex organic compound characterized by its unique structure, which includes chloro, acetylamino, and dimethoxy functional groups attached to a biphenyl backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[4’-(2-chloro-acetylamino)-3,3’-dimethoxy-biphenyl-4-yl]-acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of Chloro and Acetylamino Groups: The chloro and acetylamino groups are introduced through nucleophilic substitution reactions, where the appropriate chloro and acetylamino precursors react with the biphenyl core.
Methoxylation: The dimethoxy groups are introduced via methylation reactions using methanol and a suitable methylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-Chloro-N-[4’-(2-chloro-acetylamino)-3,3’-dimethoxy-biphenyl-4-yl]-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloro groups can undergo nucleophilic substitution reactions, where nucleophiles replace the chloro groups to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
科学研究应用
2-Chloro-N-[4’-(2-chloro-acetylamino)-3,3’-dimethoxy-biphenyl-4-yl]-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 2-Chloro-N-[4’-(2-chloro-acetylamino)-3,3’-dimethoxy-biphenyl-4-yl]-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
2-Chloro-4-nitrobenzonitrile: Shares the chloro and nitro functional groups but differs in its overall structure and properties.
4-Chloro-2-nitroaniline: Contains similar functional groups but has a different arrangement and chemical behavior.
4-Chloro-2-nitrotoluene: Another related compound with chloro and nitro groups, used in different applications.
Uniqueness
2-Chloro-N-[4’-(2-chloro-acetylamino)-3,3’-dimethoxy-biphenyl-4-yl]-acetamide is unique due to its specific combination of functional groups and biphenyl backbone, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C18H18Cl2N2O4 |
|---|---|
分子量 |
397.2 g/mol |
IUPAC 名称 |
2-chloro-N-[4-[4-[(2-chloroacetyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]acetamide |
InChI |
InChI=1S/C18H18Cl2N2O4/c1-25-15-7-11(3-5-13(15)21-17(23)9-19)12-4-6-14(16(8-12)26-2)22-18(24)10-20/h3-8H,9-10H2,1-2H3,(H,21,23)(H,22,24) |
InChI 键 |
SWEQGDSFYRJSIX-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)CCl)OC)NC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{1-[(2E)-2-(octan-2-ylidene)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}benzamide (non-preferred name)](/img/structure/B11547450.png)
![2-methoxy-4-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11547451.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11547453.png)

![propan-2-yl 6-amino-4-(4-bromophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B11547460.png)
![2-(3-methylphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11547470.png)
![3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11547471.png)
![4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11547472.png)
![N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3,5-dinitrobenzamide](/img/structure/B11547476.png)

![2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol](/img/structure/B11547493.png)
![4-nitro-2-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11547498.png)
![(3E)-N-(4-Bromophenyl)-3-{[(2-methoxyphenyl)formamido]imino}butanamide](/img/structure/B11547500.png)
![N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name)](/img/structure/B11547514.png)